- Environment-friendly preparation method of propiolic acid derivative, China, , ,
Cas no 922-67-8 (methyl prop-2-ynoate)

methyl prop-2-ynoate Propiedades químicas y físicas
Nombre e identificación
-
- Methyl propiolate
- Propynoic acid
- Methyl propiolate, (Propiolic acid methyl ester)
- Methyl acetylenecarboxylate~Propiolic acid methyl ester~Propynoic acid methyl ester
- methyl prop-2-ynoate
- Propaylic Acid Methyl Ester
- Methyl propiolat
- Propargylic Acid Methyl Ester
- : Methyl propiolat
- Methyl Propargylate
- Propiolic Acid Methyl Ester
- 2-Propynoic acid methyl ester
- Methyl acetylenecarboxylate
- Propiolic acid, methyl ester (6CI, 7CI, 8CI)
- (Carbomethoxy)acetylene
- (Methoxycarbonyl)acetylene
- Methyl 2-propynoate
- Methyl acetylenemonocarboxylate
- Methyl ethynecarboxylate
- Methyl propynoate
- NSC 154164
- Propynoic acid methyl ester
- Methyl Propiolate,97%
- Methylpropiolate
- 27342-21-8
- MFCD00008572
- Propynoic acid, methyl ester
- propiolic acid methylester
- CHEMBL4086262
- DTXSID60238923
- P0528
- F0001-2227
- NS00039449
- BP-30045
- 2-Propynoic acid, methyl ester
- DTXCID10161414
- 922-67-8
- J-522627
- 4-02-00-01688 (Beilstein Handbook Reference)
- T88NXO102K
- AKOS000120024
- P17723
- ALBB-008926
- STK505661
- Methyl propiolate, 99%
- UNII-T88NXO102K
- EN300-20478
- NSC-154164
- doi:10.14272/IMAKHNTVDGLIRY-UHFFFAOYSA-N.1
- EINECS 213-083-5
- NSC154164
- BRN 0605462
- Acetylenecarboxylic acid methyl ester
- CS-0022413
- AI3-37828
- Propiolic acid, methyl ester
- SB40750
-
- MDL: MFCD00008572
- Renchi: 1S/C4H4O2/c1-3-4(5)6-2/h1H,2H3
- Clave inchi: IMAKHNTVDGLIRY-UHFFFAOYSA-N
- Sonrisas: O=C(OC)C#C
- Brn: 605462
Atributos calculados
- Calidad precisa: 84.021129g/mol
- Carga superficial: 0
- XLogP3: 0.6
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Cuenta de enlace giratorio: 1
- Masa isotópica única: 84.021129g/mol
- Masa isotópica única: 84.021129g/mol
- Superficie del Polo topológico: 26.3Ų
- Recuento de átomos pesados: 6
- Complejidad: 95.4
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Color / forma: Not determined
- Denso: 0.945 g/mL at 25 °C(lit.)
- Punto de ebullición: 102°C
- Punto de inflamación: Fahrenheit: 60.8 ° f
Celsius: 16 ° c - índice de refracción: n20/D 1.408(lit.)
- Coeficiente de distribución del agua: Not miscible in water.
- Estabilidad / vida útil: Stable. Highly flammable. Incompatible with strong oxidizing agents, bases, acids.
- PSA: 26.30000
- Logp: -0.20740
- Disolución: Not determined
methyl prop-2-ynoate Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Palabra de señal:Danger
- Instrucciones de peligro: H225,H315,H319,H335
- Declaración de advertencia: P210,P261,P305+P351+P338
- Número de transporte de mercancías peligrosas:UN 3272 3/PG 2
- Wgk Alemania:3
- Código de categoría de peligro: 11-36/37/38
- Instrucciones de Seguridad: S26-S36-S36/37/39-S23-S16
- Código F de la marca fuka:19
- Rtecs:UE0050000
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Store at room temperature
- Período de Seguridad:3
- Nivel de peligro:3
- Grupo de embalaje:II
- Categoría de embalaje:II
- Términos de riesgo:R11; R36/37/38
methyl prop-2-ynoate Datos Aduaneros
- Código HS:29161980
- Datos Aduaneros:
China Customs Code:
2916190090Overview:
2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
methyl prop-2-ynoate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM326338-200g |
methyl prop-2-ynoate |
922-67-8 | 95%+ | 200g |
$369 | 2023-02-01 | |
Enamine | EN300-20478-100.0g |
methyl prop-2-ynoate |
922-67-8 | 95% | 100g |
$361.0 | 2023-05-03 | |
Enamine | EN300-20478-1.0g |
methyl prop-2-ynoate |
922-67-8 | 95% | 1g |
$36.0 | 2023-05-03 | |
Chemenu | CM326338-1000g |
methyl prop-2-ynoate |
922-67-8 | 95%+ | 1000g |
$1376 | 2021-08-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0528-25ml |
methyl prop-2-ynoate |
922-67-8 | 98.0%(GC) | 25ml |
¥1190.0 | 2022-05-30 | |
Life Chemicals | F0001-2227-0.5g |
methyl prop-2-ynoate |
922-67-8 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
Life Chemicals | F0001-2227-10g |
methyl prop-2-ynoate |
922-67-8 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
Oakwood | 067148-25g |
Methyl propiolate |
922-67-8 | 97% | 25g |
$66.00 | 2024-07-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001644-5g |
2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl]thio]benzimidazole |
922-67-8 | ≥98% | 5g |
¥41.0 | 2023-09-15 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A10_993864-5G |
Methyl propiolate, 97%, for synthetic pro |
922-67-8 | 97% | 5g |
¥113.0 | 2023-09-15 |
methyl prop-2-ynoate Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
- Esterification, etherification, and aldol condensation using cathodically generated organic olate anionsBulletin of the Chemical Society of Japan, 1986, 59(9), 2873-9,
Synthetic Routes 3
1.2 Solvents: Ethyl acetate ; 1 h, 0 °C
- One-Pot Synthesis of Chromone Fused-Pyrrolo[2,1-a]isoquinolines and Indolizino[8,7-b]indoles: Iodine Promoted Oxidative [2+2+1] Annulation of O-acetylphenoxyacrylates with Tetrahydroisoquinolines and NoreleagninesJournal of Organic Chemistry, 2021, 86(21), 15733-15742,
Synthetic Routes 4
- Addition of 4-ethoxyimidazoles to dimethyl acetylenedicarboxylate and transformation of the adducts to pyrimidin-5-yl acetatesChemical & Pharmaceutical Bulletin, 1988, 36(5), 1669-75,
Synthetic Routes 5
- Synthesis of linear alkynes by rearrangementScience of Synthesis, 2008, 43, 469-554,
Synthetic Routes 6
- Metal-free synthesis of N-vinyl sulfoximines via DABCO-participated Michael addition of terminal carbonyl alkynes with N-chlorosulfoximinesTetrahedron, 2022, 129,,
Synthetic Routes 7
- Approaches to the total synthesis of dl-vernolepin1980, , ,,
Synthetic Routes 8
- Studies on the 1-aza-1'-oxa-[3,3]-sigmatropic rearrangement: synthesis of ortho-(β-oxoalkyl)anilides and regiospecifically substituted indoles1981, , ,,
Synthetic Routes 9
- Flash vacuum pyrolysis of 1-Aryl-1,2,3-triazole-4-carboxylate esters and -4-carboxamidesJournal of Analytical and Applied Pyrolysis, 2023, 170,,
Synthetic Routes 10
- Addition reactions of heterocyclic compounds. XL. Methyl propiolate with some quinolines, isoquinolines, and phenanthridinesJournal of the Chemical Society [Section] C: Organic, 1969, (17), 2311-15,
Synthetic Routes 11
- Some uses of organosilicon compounds in organic synthesis1977, , ,,
Synthetic Routes 12
- Palladium-Catalyzed Regio- and Stereoselective Coupling-Addition of Propiolates with Arylsulfonyl Hydrazides: A Pattern for Difunctionalization of AlkynesOrganic Letters, 2018, 20(13), 4023-4027,
Synthetic Routes 13
- Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylaminesNature Communications, 2020, 11(1),,
Synthetic Routes 14
- Action of Grignard reagents on the esters of propiolic acidJournal of Organic Chemistry, 1975, 40(12), 1773-6,
Synthetic Routes 15
- Flash-vacuum pyrolysis of stabilized phosphorus ylides. Part 9. Preparation and pyrolysis of β,γ-dioxo ylides, β,β',γ,γ'-tetraoxo ylides and hexaoxo bis(ylides)Liebigs Annalen/Recueil, 1997, (4), 779-783,
Synthetic Routes 16
- Environmental impact analysis of surface printing and 3D inkjet printing applications using an imine based covalent organic framework: A life cycle assessment studyJournal of Cleaner Production, 2023, 395,,
Synthetic Routes 17
- Pyridine-Based Organocatalysts for Regioselective syn-1,2-Silaboration of Terminal Alkynes and AllenesAsian Journal of Organic Chemistry, 2019, 8(7), 1092-1096,
Synthetic Routes 18
- Asymmetric synthesis of dihydrocarbazoles through a Friedel-Crafts alkylation/annulation sequential reaction of indolesChemical Communications (Cambridge, 2021, 57(97), 13138-13141,
Synthetic Routes 19
- The stereochemistry of addition of trialkylammonium and pyridinium tetrafluoroborate salts to activated acetylenes. Preparation of novel dienophiles for Diels-Alder reactionsJournal of the American Chemical Society, 1988, 110(12), 3965-9,
Synthetic Routes 20
- Complete kinetic analysis of thermal stereomutations among the eight 2,3-dideuterio-2-(methoxymethyl)spiro[cyclopropane-1,1'-indenes]Journal of the American Chemical Society, 1984, 106(4), 1029-40,
methyl prop-2-ynoate Raw materials
- 4(1H)-Pyrimidinone, 5-methyl-2-phenyl-
- Cyclopropaneacetic acid, α-diazo-2,3-dimethyl-, methyl ester, (1α,2α,3β)-
- Methyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate
- 5-Pyrimidineacetic acid, 6-carboxy-1,4-dihydro-4-oxo-2-phenyl-
methyl prop-2-ynoate Preparation Products
methyl prop-2-ynoate Literatura relevante
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Liang Xu,Yongjun Li,Yanwen Yu,Taifeng Liu,Songhua Cheng,Huibiao Liu,Yuliang Li Org. Biomol. Chem. 2012 10 4375
-
Ivan V. Zhukov,Alexey S. Kiryutin,Alexandra V. Yurkovskaya,Yuri A. Grishin,Hans-Martin Vieth,Konstantin L. Ivanov Phys. Chem. Chem. Phys. 2018 20 12396
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Liang Xu,Yongjun Li,Yanwen Yu,Taifeng Liu,Songhua Cheng,Huibiao Liu,Yuliang Li Org. Biomol. Chem. 2012 10 4375
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Tirumala G. Varadaraju,Jih Ru Hwu Org. Biomol. Chem. 2012 10 5456
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Ghenia Bentabed-Ababsa,Samira Hamza-Reguig,A?cha Derdour,Luis R. Domingo,José A. Sáez,Thierry Roisnel,Vincent Dorcet,Ekhlass Nassar,Florence Mongin Org. Biomol. Chem. 2012 10 8434
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